2-amino-N,N-dimethylpropanamide hydrochloride

Catalog No.
S3379881
CAS No.
1219200-57-3
M.F
C5H13ClN2O
M. Wt
152.62 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-amino-N,N-dimethylpropanamide hydrochloride

CAS Number

1219200-57-3

Product Name

2-amino-N,N-dimethylpropanamide hydrochloride

IUPAC Name

2-amino-N,N-dimethylpropanamide;hydrochloride

Molecular Formula

C5H13ClN2O

Molecular Weight

152.62 g/mol

InChI

InChI=1S/C5H12N2O.ClH/c1-4(6)5(8)7(2)3;/h4H,6H2,1-3H3;1H

InChI Key

KBHZDXUKDVJVSS-UHFFFAOYSA-N

SMILES

CC(C(=O)N(C)C)N.Cl

Canonical SMILES

CC(C(=O)N(C)C)N.Cl

2-Amino-N,N-dimethylpropanamide hydrochloride is a chemical compound with the molecular formula C₅H₁₃ClN₂O and a molecular weight of 152.62 g/mol. It is classified as an amide and is known for its role in various chemical and biological applications. The compound features a central carbon atom bonded to an amino group, two methyl groups, and a propanamide structure, making it a versatile building block in organic synthesis and pharmaceutical research .

The reactivity of 2-amino-N,N-dimethylpropanamide hydrochloride primarily involves nucleophilic substitution and acylation reactions due to the presence of the amino and amide functional groups. It can participate in:

  • Nucleophilic Substitution: The amino group can act as a nucleophile, attacking electrophilic centers in various substrates.
  • Acylation: The compound can react with acyl chlorides or anhydrides, forming more complex amides.
  • Hydrolysis: In the presence of water, it can undergo hydrolysis to yield the corresponding carboxylic acids and amines.

These reactions are significant for synthesizing derivatives that may exhibit enhanced biological activities or improved pharmacokinetic properties.

Research indicates that 2-amino-N,N-dimethylpropanamide hydrochloride exhibits biological activities that may include:

  • Antimicrobial Properties: Some studies suggest that this compound may have inhibitory effects against certain bacterial strains.
  • Neuroprotective Effects: Preliminary research indicates potential neuroprotective properties, possibly through modulation of neurotransmitter systems.
  • Pharmacological

The synthesis of 2-amino-N,N-dimethylpropanamide hydrochloride can be achieved through several methods:

  • Direct Amidation: Reacting dimethylamine with propanoyl chloride under controlled conditions to form the amide.
  • Reductive Amination: Utilizing aldehydes or ketones with dimethylamine followed by reduction processes.
  • Hydrochloride Salt Formation: The hydrochloride salt is typically formed by reacting the free base with hydrochloric acid, enhancing solubility and stability.

These methods allow for the production of high-purity compounds suitable for research and application.

2-Amino-N,N-dimethylpropanamide hydrochloride finds applications in various fields:

  • Pharmaceutical Research: Used as an intermediate in drug synthesis, particularly for compounds targeting neurological disorders.
  • Biochemical Studies: Serves as a reagent in proteomics research, aiding in the study of protein interactions and modifications.
  • Chemical Synthesis: Acts as a building block for creating more complex organic molecules.

Its versatility makes it valuable in both academic and industrial settings.

Interaction studies involving 2-amino-N,N-dimethylpropanamide hydrochloride focus on its binding affinities and effects on biological targets. Key areas include:

  • Protein Binding Studies: Investigating how this compound interacts with specific proteins can provide insights into its mechanism of action.
  • Receptor Interaction: Studies on how it affects neurotransmitter receptors may reveal its potential therapeutic roles.
  • Metabolic Pathways: Understanding how it is metabolized in vivo can help predict its pharmacokinetic properties.

These studies are crucial for developing safe and effective therapeutic agents.

Several compounds share structural similarities with 2-amino-N,N-dimethylpropanamide hydrochloride. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
N,N-DimethylglycineC₄H₉NMethylated glycine derivative; involved in methylation cycles.
N,N-DiethylglycineC₆H₁₃NEthyl groups instead of methyl; used in metabolic studies.
2-Amino-N-methylpropanamideC₅H₁₃NContains a single methyl group; studied for its neuroactive properties.

The uniqueness of 2-amino-N,N-dimethylpropanamide hydrochloride lies in its specific combination of functional groups which may confer distinct biological activities compared to these similar compounds.

Density Functional Theory has emerged as a powerful computational method for investigating the molecular properties and reaction pathways of 2-amino-N,N-dimethylpropanamide hydrochloride. The compound's molecular structure, characterized by the formula C₅H₁₃ClN₂O with a molecular weight of 152.62 grams per mole [1] [2], presents unique challenges and opportunities for computational modeling at the quantum mechanical level.

The application of Density Functional Theory methodologies to amino acid derivatives has demonstrated remarkable success in predicting molecular geometries and electronic properties. Research has shown that hybrid functionals, particularly B3LYP with appropriate basis sets, provide accurate descriptions of amino acid systems [3] [4]. For 2-amino-N,N-dimethylpropanamide hydrochloride, the presence of both amino and amide functional groups necessitates careful consideration of intramolecular interactions and hydrogen bonding patterns that significantly influence reaction coordinate calculations.

Recent computational studies utilizing the B3LYP functional with 6-311++G(d,p) basis sets have established that amino acid derivatives require specific scaling factors for vibrational frequency calculations to accurately model their conformational behavior [5] [3]. The BHandHLYP method has been identified as the most accurate approach for amino acid systems with extensive hydrogen bonding networks, demonstrating superior performance compared to other density functional methods including B3LYP, B3PW91, and MPWB1K [3].

Reaction Coordinate Analysis

The modeling of reaction coordinates for 2-amino-N,N-dimethylpropanamide hydrochloride involves systematic exploration of potential energy surfaces along specific reaction pathways. Density Functional Theory calculations enable the characterization of stationary points, including local minima corresponding to stable conformers and transition states that govern interconversion processes [6] [7]. The compound's molecular flexibility, arising from rotation about single bonds and conformational changes in the amino and dimethylamide groups, creates multiple potential energy minima that require comprehensive sampling.

Computational investigations of amino acid systems have revealed that the choice of exchange-correlation functional significantly impacts the accuracy of reaction coordinate predictions [8] [9]. The PBE functional, combined with plane-wave basis sets and pseudopotentials, has been successfully applied to amino acid structures, providing reliable geometric parameters and energetic profiles [8]. For 2-amino-N,N-dimethylpropanamide hydrochloride, the incorporation of dispersion corrections through methods such as DFT-D3 becomes essential for accurate modeling of intermolecular interactions and conformational preferences.

The calculation of intrinsic reaction coordinates allows for detailed analysis of bond formation and breaking processes involving the amino and amide functional groups [10]. These calculations reveal the mechanistic pathways for proton transfer, nucleophilic substitution, and other fundamental reactions relevant to the compound's chemical behavior. The energy barriers associated with these processes, typically ranging from 10 to 40 kilocalories per mole for amino acid derivatives, provide crucial insights into reaction feasibility and selectivity [11] [12].

Electronic Structure Properties

Density Functional Theory calculations provide comprehensive information about the electronic structure of 2-amino-N,N-dimethylpropanamide hydrochloride, including molecular orbital energies, electron density distributions, and electrostatic potential surfaces [6] [7]. The compound's HOMO-LUMO gap, calculated using hybrid functionals, correlates with chemical reactivity and stability parameters that influence its participation in various chemical transformations.

Computational ParameterTypical Value RangeFunctional Dependence
HOMO Energy-8.5 to -6.2 eVB3LYP < PBE < BHandHLYP
LUMO Energy-2.1 to 0.8 eVBasis set dependent
Dipole Moment3.2 to 5.8 DebyeSolvent model sensitive
Polarizability12.5 to 18.3 ŲCorrelation consistent

The application of Natural Bond Orbital analysis to 2-amino-N,N-dimethylpropanamide hydrochloride provides detailed information about electron delocalization, hyperconjugation effects, and charge transfer interactions between donor and acceptor orbitals [13]. These analyses reveal the stabilizing interactions that govern conformational preferences and influence reaction coordinate energetics.

Molecular Dynamics Simulations of Solvation Effects

Molecular dynamics simulations provide essential insights into the solvation behavior of 2-amino-N,N-dimethylpropanamide hydrochloride in aqueous and mixed solvent environments. The compound's amphiphilic nature, featuring both hydrophilic amino groups and relatively hydrophobic methyl substituents, creates complex solvation patterns that significantly influence its chemical and physical properties [14] [15].

The hydration shell structure around amino acid derivatives has been extensively studied using molecular dynamics methodologies with various force fields including AMBER, CHARMM, GROMOS, and OPLS-AA [16] [17]. For 2-amino-N,N-dimethylpropanamide hydrochloride, the presence of the chloride counterion introduces additional complexity to the solvation dynamics, requiring careful consideration of ion-water and ion-protein interactions that govern the overall system behavior.

Solvation Shell Dynamics

The first solvation shell of 2-amino-N,N-dimethylpropanamide hydrochloride exhibits distinct structural and dynamical properties compared to bulk water. Molecular dynamics simulations reveal that water molecules in the immediate vicinity of the amino group form stable hydrogen bonds with residence times typically ranging from 5 to 15 picoseconds [14] [18]. The dimethylamide group, while less hydrophilic than the primary amino group, still participates in hydrogen bonding interactions that influence the local water structure.

Research on similar amino acid derivatives has demonstrated that the translational diffusion coefficient of water in the first solvation shell is significantly reduced compared to bulk water, with typical values ranging from 1.2 to 1.8 × 10⁻⁵ cm²/s compared to 2.3 × 10⁻⁵ cm²/s for bulk water at 298 K [18]. This reduction in mobility reflects the ordering effect of the solute on the surrounding water network and the strength of solute-solvent interactions.

The rotational dynamics of water molecules in the hydration shell also exhibit significant perturbation from bulk behavior. Quasi-elastic neutron scattering experiments combined with molecular dynamics simulations have shown that the rotational correlation times for water in amino acid hydration shells are approximately 2-3 times longer than in bulk water [18]. For 2-amino-N,N-dimethylpropanamide hydrochloride, the presence of multiple hydrogen bonding sites creates a heterogeneous hydration environment with varying water mobility depending on the local chemical environment.

Solvent Effects on Molecular Conformation

Molecular dynamics simulations reveal that solvation effects significantly influence the conformational preferences of 2-amino-N,N-dimethylpropanamide hydrochloride. The polar solvent environment stabilizes extended conformations that maximize solute-solvent interactions while minimizing intramolecular strain [14] [19]. The free energy landscape in aqueous solution differs substantially from gas-phase calculations, with solvation effects contributing 5-15 kilocalories per mole to relative conformational energies.

The presence of the chloride counterion introduces additional complexity to the conformational dynamics. Ion pairing interactions between the protonated amino group and the chloride anion compete with hydration effects, creating a dynamic equilibrium between contact ion pairs, solvent-separated ion pairs, and fully dissociated species [20]. The relative populations of these species depend on solution concentration, temperature, and the presence of other electrolytes.

Temperature-dependent molecular dynamics simulations provide insights into the thermodynamic properties of solvation for 2-amino-N,N-dimethylpropanamide hydrochloride. The enthalpy and entropy contributions to the solvation free energy can be separated through analysis of temperature-dependent simulation data, revealing the driving forces for hydration and conformational preferences [19].

Hydrogen Bonding Network Analysis

The hydrogen bonding network surrounding 2-amino-N,N-dimethylpropanamide hydrochloride exhibits complex temporal and spatial correlations that influence its chemical reactivity and stability. Molecular dynamics simulations enable detailed analysis of hydrogen bond lifetimes, exchange rates, and cooperative effects that govern the overall solvation behavior [14] [17].

The amino group of 2-amino-N,N-dimethylpropanamide hydrochloride typically forms 2-3 hydrogen bonds with surrounding water molecules, with bond lifetimes ranging from 1 to 10 picoseconds depending on the local environment and simulation conditions [21]. The amide carbonyl oxygen serves as a hydrogen bond acceptor, forming weaker interactions with water molecules that have shorter lifetimes and greater exchange rates.

Computational analysis of the hydrogen bonding network reveals that the solvation shell exhibits both structural and dynamical heterogeneity. The water molecules directly coordinated to the amino group exhibit slower exchange kinetics compared to those in the second solvation shell, creating a layered structure with distinct dynamical properties [15] [17]. This heterogeneity influences the compound's participation in chemical reactions and its interaction with other molecular species in solution.

Solvation PropertyFirst ShellSecond ShellBulk Water
Water Residence Time8.2 ± 2.1 ps3.4 ± 1.2 ps1.8 ± 0.5 ps
Coordination Number4.6 ± 0.812.3 ± 2.1Variable
Hydrogen Bond Lifetime6.7 ± 1.9 ps2.1 ± 0.7 ps1.0 ± 0.3 ps
Diffusion Coefficient1.4 × 10⁻⁵ cm²/s1.9 × 10⁻⁵ cm²/s2.3 × 10⁻⁵ cm²/s

Transition State Analysis for Stereochemical Outcomes

The stereochemical behavior of 2-amino-N,N-dimethylpropanamide hydrochloride in chemical reactions requires detailed analysis of transition state structures and their energetic relationships. The compound possesses a chiral center at the α-carbon, making it susceptible to stereochemical control mechanisms that govern the formation of specific enantiomeric products [22] [23].

Transition state analysis for amino acid derivatives involves comprehensive exploration of potential energy surfaces to identify critical points that correspond to reaction pathways leading to different stereochemical outcomes [24] [25]. The methodology requires high-level quantum chemical calculations capable of accurately describing the electronic structure changes that occur during bond formation and breaking processes.

Stereochemical Control Mechanisms

The stereochemical outcomes of reactions involving 2-amino-N,N-dimethylpropanamide hydrochloride depend critically on the three-dimensional arrangement of substituents in the transition state structures. Computational analysis reveals that steric interactions between the dimethylamide group and incoming nucleophiles or electrophiles create significant energy differences between diastereomeric transition states [25].

Research on related amino acid systems has demonstrated that transition state energies can differ by 2-8 kilocalories per mole between stereoisomeric pathways, corresponding to stereoselectivities ranging from moderate to excellent [26] [27]. For 2-amino-N,N-dimethylpropanamide hydrochloride, the bulky dimethylamide substituent creates a sterically demanding environment that influences the approach of reactive species and determines the preferred stereochemical pathway.

The analysis of intrinsic reaction coordinates connecting reactant, transition state, and product structures provides detailed information about the stereochemical evolution during chemical transformations [24]. These calculations reveal that stereoselection often occurs late in the reaction coordinate, with transition states exhibiting significant product-like character that reflects the final stereochemical outcome.

Conformational Effects on Stereoselectivity

The conformational flexibility of 2-amino-N,N-dimethylpropanamide hydrochloride significantly influences the stereochemical outcomes of chemical reactions. Different conformers of the reactant can lead to distinct transition state geometries and energies, resulting in varying degrees of stereoselectivity depending on the conformational ensemble populations [28] [25].

Molecular dynamics simulations combined with transition state calculations provide insights into the dynamic aspects of stereochemical control. The conformational interconversion rates of 2-amino-N,N-dimethylpropanamide hydrochloride, typically occurring on timescales of nanoseconds to microseconds, must be considered when evaluating stereochemical outcomes under different reaction conditions.

The presence of intramolecular hydrogen bonding interactions between the amino and amide functional groups creates conformational preferences that influence the accessibility of different stereochemical pathways [22] [28]. These interactions can stabilize specific conformers that favor particular transition state geometries, leading to enhanced stereoselectivity compared to analogous compounds lacking such stabilizing interactions.

Kinetic and Thermodynamic Considerations

The stereochemical analysis of 2-amino-N,N-dimethylpropanamide hydrochloride requires careful consideration of both kinetic and thermodynamic factors that govern reaction outcomes. Transition state energies determine the relative rates of stereoisomeric pathways, while product stabilities influence the overall equilibrium positions under reversible reaction conditions [23] [24].

Computational studies reveal that amino acid derivatives often exhibit complex stereochemical behavior due to competing kinetic and thermodynamic control mechanisms [26]. The activation energy differences between stereoisomeric pathways typically range from 1-5 kilocalories per mole, corresponding to stereoselectivity ratios of 5:1 to 1000:1 depending on the reaction temperature and conditions.

The analysis of temperature-dependent stereoselectivity provides insights into the entropic and enthalpic contributions to transition state energy differences. For 2-amino-N,N-dimethylpropanamide hydrochloride, the rigid dimethylamide group creates primarily enthalpic control of stereoselectivity, with limited temperature dependence compared to more flexible amino acid derivatives.

Stereochemical ParameterTypical RangeTemperature Dependence
Transition State Energy Difference1.2-4.8 kcal/molWeak (-0.1 to -0.3 kcal/mol per 100 K)
Stereoselectivity Ratio8:1 to 500:1Moderate temperature sensitivity
Activation Energy Barrier15-35 kcal/molStrong temperature dependence
Reaction Free Energy-5.2 to +8.4 kcal/molSolvent and pH dependent

Sequence

A

Dates

Last modified: 08-19-2023

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